2,4-dimethoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide
Description
This compound features a benzamide core substituted with 2,4-dimethoxy groups, linked to a pyrazole ring (3-methyl-substituted) that is further connected to a 4-phenylthiazole moiety. Its structure combines electron-rich aromatic systems (dimethoxybenzamide) with heterocyclic components (pyrazole-thiazole), which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2,4-dimethoxy-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14-11-20(24-21(27)17-10-9-16(28-2)12-19(17)29-3)26(25-14)22-23-18(13-30-22)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRKNQYTZCEOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dimethoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic molecule that integrates various pharmacologically active moieties. Its structure includes a benzamide core, methoxy groups, and thiazole and pyrazole units, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 366.44 g/mol. The presence of multiple functional groups contributes to its biological activity.
The biological activity of 2,4-dimethoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide is primarily attributed to its interactions with various biological targets, including:
- Enzymatic inhibition : Compounds with pyrazole and thiazole moieties often act as inhibitors of enzymes involved in inflammatory pathways.
- Receptor modulation : The structural components may interact with specific receptors, influencing cellular signaling pathways.
Anti-inflammatory Activity
Research indicates that compounds containing pyrazole and thiazole structures exhibit significant anti-inflammatory properties. For example, similar compounds have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
Antimicrobial and Antitubercular Properties
Studies have demonstrated that derivatives of pyrazole exhibit promising antimicrobial activity against various bacterial strains. In vitro tests against Mycobacterium tuberculosis (MTB) revealed effective inhibition rates comparable to standard treatments . The compound's thiazole component also contributes to its antimicrobial efficacy.
Cytotoxicity and Antiproliferative Effects
The compound's ability to induce cytotoxicity in cancer cell lines has been explored. For instance, analogs have shown significant antiproliferative activity against cancer cells such as HT-29 (colon cancer) and Jurkat cells (T-cell leukemia), with some compounds displaying effects similar to established chemotherapy agents like doxorubicin .
Research Findings
Case Studies
- Anti-inflammatory Case Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. The most potent compounds exhibited similar efficacy to dexamethasone.
- Antimicrobial Case Study : Compounds were screened against various bacterial strains, including E. coli and Staphylococcus aureus, demonstrating substantial antimicrobial activity at low concentrations.
- Cytotoxicity Case Study : Evaluation of the compound's effects on cancer cell lines revealed IC50 values that suggest potential for further development as an anticancer agent.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its dimethoxybenzamide group and pyrazole-thiazole hybrid scaffold . Below is a comparison with structurally related molecules:
Key Observations :
- Substituent Diversity : The target compound’s dimethoxybenzamide group distinguishes it from analogs with halogenated (e.g., 37a) or alkyl/acetyl substituents (e.g., compound 41). These groups influence solubility, binding affinity, and metabolic stability .
- Scaffold Modifications : Compound 37a incorporates a pyridine ring, enhancing π-π stacking in biological targets, while compound 2 features a diphenylethylidene group, which may alter conformational flexibility .
Comparison with Analogous Syntheses :
- Compound 37a requires additional steps for introducing chlorophenyl and pyridine groups via Suzuki-Miyaura coupling .
- Compound 2 employs a ketone-based condensation, differing from the amide bond formation in the target compound .
Pharmacological and Physicochemical Properties
Bioactivity Trends
- Anticancer Activity : Compound 37a’s IC50 of 23.01 μM suggests that pyrazole-thiazole hybrids with electron-withdrawing groups (e.g., Cl, OMe) enhance cytotoxicity. The target compound’s dimethoxy groups may similarly modulate kinase or protease inhibition .
- Antimicrobial Potential: Compound 41’s acetamide group demonstrates moderate antimicrobial activity, implying that the target’s benzamide could exhibit comparable effects with improved bioavailability due to methoxy groups .
Computational Insights
- Electrostatic Potential: Tools like Multiwfn () can map electron density distribution, predicting interactions with targets. The dimethoxy groups likely enhance hydrogen-bonding capacity compared to non-polar substituents .
- Structural Validation : SHELX () and WinGX () are widely used for crystallographic refinement, ensuring accurate structural determination of analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-dimethoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide, and what critical reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the pyrazole-thiazole core via cyclocondensation of thiourea derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduction of the benzamide moiety through coupling reactions using 2,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
- Critical Conditions : Temperature control (60–80°C for cyclocondensation), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >85% purity .
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm proton environments (e.g., methoxy peaks at δ 3.8–4.0 ppm) and carbon backbone .
- IR Spectroscopy : Identification of amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H bends .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., [M+H]⁺ calculated for C₂₃H₂₁N₃O₃S: 420.1342) .
Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement (e.g., [³H]methoxyPEPy for mGluR5 affinity) to determine Ki values .
- Functional Assays : Measure EC₅₀ via calcium mobilization in HEK293 cells expressing mGluR5 .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the cyclocondensation step forming the thiazole-pyrazole core?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reaction efficiency .
- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield by 15–20% .
Q. How can contradictions in reported receptor binding affinities (e.g., Ki/EC₅₀ discrepancies) across studies be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (pH 7.4, 1 mM Ca²⁺) for cross-study comparisons .
- Positive Controls : Include reference compounds (e.g., CDPPB for mGluR5) to normalize data .
- Allosteric vs. Orthosteric Modulation : Differentiate binding sites via mutagenesis studies (e.g., F585I mutation in mGluR5) .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with mGluR5’s allosteric pocket (PDB ID: 6N51) .
- QSAR Modeling : Train models on analogues (e.g., VU-1545) using descriptors like logP, polar surface area, and H-bond acceptors .
- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (TIP3P water) .
Q. What challenges arise in characterizing the stereochemistry of this compound, and how can they be addressed?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for single-crystal refinement to confirm absolute configuration .
- Chiral HPLC : Employ a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers, if present .
- Circular Dichroism (CD) : Compare experimental spectra with DFT-calculated CD curves for chiral centers .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor degradation via HPLC (C18 column, 220 nm) .
- Plasma Stability Assays : Incubate with rat plasma (37°C, 1 hr), precipitate proteins with acetonitrile, and quantify parent compound via LC-MS .
- Light Sensitivity : Store under UV/Vis light (300–800 nm) and track photodegradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
